molecular formula C18H15N3O3 B2591957 7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide CAS No. 1396854-73-1

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide

Cat. No.: B2591957
CAS No.: 1396854-73-1
M. Wt: 321.336
InChI Key: ZNGPWWHOGYNVMC-UHFFFAOYSA-N
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Description

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a methoxy group and a carboxamide group linked to a pyrazolo[1,5-a]pyridine moiety

Scientific Research Applications

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide has several scientific research applications:

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar pyrazolo[3,4-b]pyridine derivatives have shown potential for further exploration due to their acceptable activity in inhibiting TRKA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group through methylation reactions. The pyrazolo[1,5-a]pyridine moiety is then synthesized separately and coupled with the benzofuran core via amide bond formation. Reaction conditions often involve the use of catalysts, solvents like dichloromethane or dimethylformamide, and reagents such as acyl chlorides or anhydrides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzofuran derivative, while reduction of the carboxamide group would produce an amine-substituted benzofuran .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide is unique due to the combination of its benzofuran and pyrazolo[1,5-a]pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-15-7-4-5-12-9-16(24-17(12)15)18(22)19-10-13-11-20-21-8-3-2-6-14(13)21/h2-9,11H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGPWWHOGYNVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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